5-ethoxy-1-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-13-10-4-5-11-9(8-10)6-7-12(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTJVCRBFLFVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethoxy 1 Methyl 1h Indole and Its Advanced Precursors
Classical Indole (B1671886) Synthesis Adaptations
Traditional methods for indole synthesis, while sometimes requiring harsh conditions, remain valuable due to their reliability and the low cost of starting materials. Adaptations of these classical named reactions are frequently employed to produce specifically substituted indoles like 5-ethoxy-1-methyl-1H-indole.
Fischer Indole Synthesis Modifications for Ethoxy and N-Methyl Substitution
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com
To synthesize this compound, the Fischer method would require a specifically substituted phenylhydrazine, namely 1-(4-ethoxyphenyl)-1-methylhydrazine. The N-methyl group is crucial as it directly translates to the N-methyl substitution in the final indole product. numberanalytics.com The reaction would proceed by condensation of this hydrazine (B178648) with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, yields the indole core. wikipedia.orgbyjus.com
A variety of acids can be used to catalyze the cyclization, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can significantly impact the yield and selectivity, especially with substituted phenylhydrazones. byjus.comnih.gov For instance, the presence of an electron-donating ethoxy group on the phenyl ring can influence the regioselectivity of the cyclization.
Modern variations of the Fischer synthesis could also be employed. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org
Table 1: Key Reactants and Conditions in Modified Fischer Indole Synthesis
| Reactant 1 | Reactant 2 | Catalyst Examples | Key Transformation |
|---|---|---|---|
| 1-(4-ethoxyphenyl)-1-methylhydrazine | Acetaldehyde or Pyruvic Acid | HCl, H₂SO₄, ZnCl₂, PPA | Cyclization of substituted phenylhydrazone |
| 4-bromo-1-ethoxybenzene | Hydrazone | Palladium catalyst (Buchwald mod.) | Formation of N-arylhydrazone intermediate |
Madelung Indole Synthesis Approaches for N-Methylated Indoles
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.orgwikipedia.org This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution pathways. wikipedia.org
For the synthesis of this compound, the starting material would be N-(4-ethoxy-2-methylphenyl)acetamide. However, the classical Madelung synthesis produces N-unsubstituted indoles. To achieve the desired N-methylation, a pre-methylated amide precursor, such as N-methyl-N-(4-ethoxy-2-methylphenyl)acetamide, would be necessary. The core mechanism involves deprotonation at both the benzylic position and the amide nitrogen by a strong base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide's carbonyl carbon. wikipedia.orgquimicaorganica.org
Historically, the reaction required harsh conditions, often using sodium or potassium alkoxides at temperatures between 200-400 °C. wikipedia.org Modern modifications have made the Madelung synthesis more versatile. The use of organolithium reagents, such as butyllithium, can allow the reaction to proceed at much lower temperatures, even at room temperature in some cases. wikipedia.org These milder conditions make the synthesis compatible with a wider range of functional groups. A combination of LiN(SiMe₃)₂ and CsF has been reported to efficiently mediate the tandem Madelung synthesis to generate N-methyl-2-arylindoles. organic-chemistry.org
Table 2: Comparison of Classical and Modern Madelung Conditions
| Condition | Classical Madelung | Modern Madelung |
|---|---|---|
| Base | Sodium or Potassium Ethoxide | Butyllithium, LiN(SiMe₃)₂/CsF |
| Temperature | 200–400 °C | Room Temperature to lower temps |
| Applicability | Limited to robust substrates | Broader substrate scope |
Reissert Indole Synthesis Pathways for Indole-2-Carboxylic Acid Derivatives
The Reissert indole synthesis is another classical method that can be adapted for the preparation of substituted indoles. wikipedia.org This reaction typically starts with an o-nitrotoluene and diethyl oxalate, which undergo condensation in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using zinc in acetic acid to form an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated upon heating to yield the indole. wikipedia.org
To apply this to this compound, one would start with 4-ethoxy-2-nitrotoluene. The Reissert reaction would yield 5-ethoxyindole-2-carboxylic acid. Subsequent N-methylation and decarboxylation would be required to arrive at the final product. The N-methylation could be achieved through various standard procedures, such as reaction with methyl iodide. The order of these final steps—N-methylation and decarboxylation—could be interchanged depending on the stability and reactivity of the intermediates.
The mechanism of the Reissert synthesis involves the formation of a carbanion at the benzylic position of the o-nitrotoluene, stabilized by the electron-withdrawing nitro group. youtube.com This carbanion then attacks the diethyl oxalate. The subsequent reductive cyclization step involves the reduction of the nitro group to an amino group, which then intramolecularly attacks the ketone to form the indole ring after dehydration. youtube.com
Modern and Advanced Synthetic Strategies
In recent decades, a plethora of new synthetic methods have been developed that offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to the classical syntheses.
Transition-Metal Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis has revolutionized organic synthesis, and the construction of indole rings is no exception. mdpi.com Palladium, copper, rhodium, and other metals are frequently used to catalyze C-C and C-N bond formations that are key to indole synthesis. mdpi.comnih.gov
For the synthesis of this compound, a palladium-catalyzed domino Sonogashira coupling-cyclization reaction could be a viable route. researchgate.net This would involve the reaction of an N-methyl-2-haloaniline, such as 2-iodo-4-ethoxyaniline after N-methylation, with a suitable alkyne. The palladium catalyst facilitates both the coupling of the alkyne and the subsequent intramolecular cyclization to form the indole ring. Copper catalysts have also been shown to be effective in similar one-pot domino reactions. researchgate.net
Rhodium-catalyzed reactions, particularly those involving C-H activation, offer another powerful approach. nih.gov For instance, a rhodium(III)-catalyzed cascade annulation could be designed to construct the indole framework from simpler, appropriately substituted anilines and alkynes. nih.gov These methods often exhibit high regioselectivity and can be performed under relatively mild conditions. nih.gov Silver-catalyzed reactions have also been explored for the functionalization of indoles. rsc.org
Table 3: Examples of Transition-Metal Catalyzed Indole Syntheses
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium(II)/Copper(I) | Sonogashira Coupling/Cyclization | One-pot domino reaction, good for 2-substituted indoles. researchgate.net |
| Rhodium(III) complexes | C-H Activation/Annulation | High regioselectivity, mild conditions. nih.gov |
| Ruthenium complexes | Cycloisomerization | Can involve 1,2-carbon migration to form 3-substituted indoles. acs.org |
One-Pot Synthesis Techniques for Indole Scaffolds
Many modern transition-metal catalyzed reactions are designed as one-pot procedures. researchgate.net For example, the aforementioned palladium-catalyzed Sonogashira coupling and cyclization is often performed in a single reaction vessel. researchgate.net Similarly, microwave-assisted one-pot sequences combining Heck isomerization and Fischer indolization have been reported for the synthesis of 3-arylmethylindoles. organic-chemistry.org
Modified Madelung syntheses can also be performed in a one-pot fashion. For instance, a one-pot, two-step procedure for the synthesis of 1,2-disubstituted indoles from N-(o-tolyl)benzamides has been developed, which avoids the use of transition metals. acs.org Such a strategy could potentially be adapted for the synthesis of this compound by using the appropriately substituted starting materials. Furthermore, one-pot methods for creating indole-pyrrole hybrids have been developed, showcasing the versatility of this approach for constructing complex heterocyclic systems. rsc.org
Green Chemistry Approaches in Indole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to mitigate the environmental impact of traditional methods. tandfonline.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, while aiming for high atom economy and waste reduction. tandfonline.comresearchgate.netnih.gov
Several greener methods for indole synthesis have been developed, including:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in various indole-forming reactions, such as the Fischer indole synthesis. tandfonline.comtandfonline.com
Use of ionic liquids: Ionic liquids can act as both solvents and catalysts, often with high efficiency and the potential for recycling. researchgate.netrsc.org SO3H-functionalized ionic liquids, for instance, have been successfully used as catalysts in the Fischer indole synthesis in water. rsc.org
Water as a solvent: Performing reactions in water is a key aspect of green chemistry. tandfonline.comresearchgate.net Unexpectedly, some reactions, like the bromine-catalyzed synthesis of bis(indolyl)methanes, have shown excellent yields in water. nih.gov
Catalyst-free and solvent-free reactions: Eliminating the need for both a catalyst and a solvent represents a significant step towards a truly green synthesis. tandfonline.comresearchgate.net
Multicomponent reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rsc.orgrsc.org
These green approaches are not only environmentally advantageous but can also offer improved yields and simplified purification procedures. researchgate.net
Elaboration of Key Intermediates for this compound
The synthesis of this compound typically proceeds through key intermediates that are strategically functionalized. The hydroxyl group at the 5-position and the methyl group at the 1-position are often introduced at different stages of the synthesis.
A common and crucial intermediate is 5-hydroxy-1-methyl-1H-indole. The synthesis of this compound can be approached in several ways. One established method is the Nenitzescu indole synthesis , which has been utilized for the large-scale production of 5-hydroxy-2-methyl-1H-indole. researchgate.netstrategian.com This method involves the reaction of a benzoquinone with an enamine.
Another versatile approach involves the synthesis of 5-hydroxyindoles from 2-alkynylanilines, which can be cyclized under mild conditions. researchgate.net Additionally, methods starting from 1,4-cyclohexanedione (B43130) have been developed to produce 2-substituted 5-hydroxyindoles. researchgate.net A novel route to 5-substituted indoles, including 5-methylindole, has been explored starting from p-toluidine. luc.edu
The introduction of the methyl group at the N1 position can be achieved through N-alkylation of a pre-formed indole ring. For instance, 1H-indole-5-carboxylic acid can be N-methylated using sodium hydride and methyl iodide. chemicalbook.com
Alkylation and acylation reactions are fundamental transformations in the synthesis of indole derivatives. The ethoxy group at the 5-position of the target molecule is typically introduced via an O-alkylation of a 5-hydroxyindole (B134679) precursor.
Alkylation: The Friedel-Crafts alkylation is a common method for introducing alkyl groups onto the indole ring. mdpi.comnih.gov While traditionally requiring stoichiometric amounts of Lewis acids, catalytic versions have been developed. mdpi.com The alkylation can occur at different positions of the indole nucleus, with the C3 position being the most common site for electrophilic substitution. nih.gov However, C2-alkylation is also achievable under specific conditions. frontiersin.orgrsc.org For the synthesis of this compound, the key alkylation is the O-alkylation of 5-hydroxy-1-methyl-1H-indole with an ethylating agent like ethyl iodide or diethyl sulfate.
Acylation: Acylation of indoles, typically at the C3 position, is another important reaction for introducing functional groups. acs.org This can be achieved using acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride. acs.org While not directly involved in the final step of forming the target molecule, acylation can be a crucial step in the synthesis of more complex indole derivatives.
Optimization of Synthetic Pathways and Reaction Yields
Optimizing the synthetic pathway is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. This involves a careful selection of starting materials, reagents, and reaction conditions for each step.
For the synthesis of this compound, optimization would involve:
Improving the efficiency of the indole ring formation: This could involve exploring different named reactions like the Fischer, Nenitzescu, or Batcho-Leimgruber indole syntheses and optimizing their conditions. youtube.comrsc.org
Maximizing the yield of the N-methylation and O-ethylation steps: This includes screening different bases, solvents, and alkylating agents, as well as optimizing reaction temperature and time.
Streamlining the purification process: Developing efficient purification methods, such as crystallization or chromatography, is essential for obtaining the final product in high purity.
Below is a table summarizing various synthetic reactions relevant to the formation of the indole core and its subsequent functionalization, which are crucial for the synthesis of this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde, Acid catalyst (e.g., PTSA, H2SO4) | Substituted Indoles | rsc.orgrsc.orgrsc.org |
| Nenitzescu Indole Synthesis | Benzoquinone, Enamine | 5-Hydroxyindoles | researchgate.netstrategian.com |
| N-Alkylation | Indole, Base (e.g., NaH), Alkyl halide (e.g., CH3I) | N-Alkylindoles | chemicalbook.com |
| O-Alkylation | Hydroxyindole, Base (e.g., K2CO3), Alkyl halide (e.g., C2H5I) | Alkoxyindoles | researchgate.net |
| Friedel-Crafts Alkylation | Indole, Alkylating agent, Lewis acid catalyst | C-Alkylated Indoles | mdpi.comnih.gov |
| C3-Acylation | Indole, Acyl chloride, Lewis acid (e.g., Et2AlCl) | 3-Acylindoles | acs.org |
Spectroscopic and Structural Elucidation Studies in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy for 5-ethoxy-1-methyl-1H-indole reveals a distinct set of signals corresponding to each unique proton in the molecule. The analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling patterns provides a foundational map of the molecular structure.
The ¹H NMR spectrum is characterized by signals from the N-methyl group, the ethoxy substituent, and the protons on the indole (B1671886) ring. The N-methyl protons appear as a sharp singlet, indicative of a methyl group attached to a nitrogen atom with no adjacent protons. The ethoxy group presents a typical ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
The aromatic region displays signals for the five protons on the indole core. Their specific chemical shifts and coupling constants (J-values) are determined by their electronic environment, influenced by the electron-donating ethoxy group and the heterocyclic ring system. Protons on the pyrrole (B145914) part of the indole (H-2 and H-3) and the benzene (B151609) part (H-4, H-6, and H-7) show characteristic splitting patterns arising from coupling with their neighbors.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.40 | d | ~8.5 |
| H-4 | ~7.15 | d | ~2.3 |
| H-2 | ~7.05 | d | ~3.1 |
| H-6 | ~6.80 | dd | ~8.5, 2.3 |
| H-3 | ~6.40 | d | ~3.1 |
| -OCH₂CH₃ | ~4.05 | q | ~7.0 |
| N-CH₃ | ~3.75 | s | - |
Note: Data are predicted based on known values for analogous indole structures. rsc.orgchemicalbook.comchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.
The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The spectrum will show signals for the two carbons of the ethoxy group, the N-methyl carbon, and the nine carbons of the indole ring system. The carbon atom C-5, being directly attached to the electronegative oxygen atom of the ethoxy group, is significantly deshielded and appears at a downfield chemical shift. Quaternary carbons (C-3a, C-5, C-7a) are typically identified by their lower intensity and the absence of signals in DEPT-135 experiments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 | ~154.5 |
| C-7a | ~132.0 |
| C-3a | ~129.5 |
| C-2 | ~129.0 |
| C-4 | ~112.0 |
| C-7 | ~110.0 |
| C-6 | ~109.5 |
| C-3 | ~101.0 |
| -OCH₂CH₃ | ~64.0 |
| N-CH₃ | ~33.0 |
Note: Data are predicted based on known values for analogous indole structures. rsc.orgchemicalbook.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between:
The -OCH₂- and -CH₃ protons of the ethoxy group.
The H-2 and H-3 protons of the pyrrole ring.
The H-6 and H-7 protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum is invaluable for assigning the signals of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu It is particularly useful for identifying and assigning quaternary carbons, which are not observed in HSQC spectra. Key HMBC correlations for this compound would include:
N-CH₃ protons to carbons C-2 and C-7a.
H-4 proton to carbons C-5, C-6, and C-7a.
-OCH₂- protons to carbon C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It provides critical information about the molecule's conformation and the spatial proximity of different groups. Expected NOESY cross-peaks would be seen between:
The N-CH₃ protons and the H-7 proton.
The -OCH₂- protons of the ethoxy group and the H-4 and H-6 protons.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (C=C-H) |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1610, 1480 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Aromatic Amine |
| 1250-1200 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |
The presence of strong C-O stretching bands confirms the ethoxy group, while the combination of aromatic C=C and C-H stretching vibrations is characteristic of the indole ring system.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃NO), the calculated exact mass can be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Calculated Exact Mass | 175.0997 |
In addition to precise mass, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of an ethyl radical (•C₂H₅): [M - 29]⁺, resulting from the cleavage of the ethoxy group.
Loss of ethylene (B1197577) (C₂H₄): [M - 28]⁺, via a McLafferty-type rearrangement from the ethoxy group.
Loss of a methyl radical (•CH₃): [M - 15]⁺, from the N-methyl group.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for this compound is not publicly available, analysis of related indole derivatives demonstrates the power of this technique. nih.govresearchgate.net
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data on:
Bond lengths and angles: Providing experimental confirmation of the molecular geometry.
Conformation: Revealing the preferred orientation of the ethoxy group relative to the indole plane.
Intermolecular interactions: Identifying how molecules pack in the crystal lattice, including potential hydrogen bonds, van der Waals forces, or π-π stacking interactions between indole rings. nih.gov
For instance, in the crystal structure of the related compound 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, the two indole ring systems were found to be essentially planar. nih.gov A similar planarity would be expected for the indole core of this compound.
Crystal Structure Determination and Unit Cell Parameters
Unfortunately, a specific crystallographic information file (CIF) for this compound is not publicly available in the searched resources. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, did not yield a specific entry for this compound in the performed searches. nih.govcam.ac.uk
For illustrative purposes, studies on analogous indole derivatives, such as methyl 5-methoxy-1H-indole-2-carboxylate, reveal that indole compounds often crystallize in common space groups like P-1 (triclinic) or P21/c (monoclinic). researchgate.net The unit cell parameters for such related molecules are determined with high precision and are fundamental to defining the crystal system.
Table 1: Representative Unit Cell Parameters for an Indole Derivative (Illustrative)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.559 |
| b (Å) | 8.332 |
| c (Å) | 8.912 |
| α (°) | 78.63 |
| β (°) | 80.95 |
| γ (°) | 80.60 |
| Volume (ų) | 536.9 |
| Z | 2 |
Note: This data is for a related indole compound and is provided for illustrative purposes only, as specific data for this compound was not found. researchgate.net
Molecular Conformation and Planarity Analysis
The conformation of the this compound molecule is characterized by the spatial arrangement of its constituent atoms. The core of the molecule is the indole ring system, which consists of a fused benzene and pyrrole ring. This bicyclic system is inherently planar.
The ethoxy group (-O-CH2-CH3) is flexible due to rotation around the C-O and C-C single bonds. Its preferred conformation in the solid state will be the one that minimizes steric clashes with the indole ring and adjacent molecules in the crystal lattice. Similarly, the methyl group attached to the nitrogen atom adds to the steric profile of the molecule.
Intermolecular Interactions and Supramolecular Assembly in Solid State
The way individual molecules of this compound pack together in the crystal is governed by a network of intermolecular interactions. These non-covalent forces are essential in determining the stability and physical properties of the crystalline material.
While specific details for this compound are unavailable, analysis of similar indole structures suggests that a combination of the following interactions is likely to be present:
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
π-π Stacking: The aromatic indole rings can stack on top of each other, an interaction that is common in planar aromatic systems and contributes significantly to crystal stability. The distance and offset between stacked rings are important parameters in defining this interaction.
C-H···π Interactions: The hydrogen atoms of the methyl or ethoxy groups, or even those on the indole ring itself, can interact with the electron-rich π-system of an adjacent indole ring. This type of hydrogen bond is a significant directional force in the crystal packing of many aromatic compounds.
These interactions collectively lead to a specific three-dimensional supramolecular assembly, which can take the form of sheets, chains, or more complex networks. Understanding this assembly is critical for predicting material properties such as solubility and melting point.
Reactivity and Derivatization Strategies for 5 Ethoxy 1 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole ring system is highly susceptible to electrophilic aromatic substitution (EAS) due to its high electron density. nih.gov The presence of the N-methyl and 5-ethoxy groups, both being electron-donating, further activates the ring towards electrophilic attack.
Regioselectivity and Site Preference in Substitution
In electrophilic aromatic substitution reactions, the indole nucleus exhibits a strong preference for substitution at the C3 position. nih.gov This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate, known as the arenium ion, through resonance. When an electrophile attacks the C3 position, the positive charge can be delocalized over the aromatic system, including a structure where the nitrogen atom bears the positive charge and all atoms have a complete octet, which is particularly stable.
The activating groups on 5-ethoxy-1-methyl-1H-indole reinforce this inherent regioselectivity. The N-methyl group increases the electron density of the pyrrole (B145914) ring, while the 5-ethoxy group, a powerful activating group, directs electrophiles to its ortho and para positions (C4 and C6). However, the directing effect of the indole nitrogen to the C3 position is overwhelmingly dominant. Therefore, electrophilic substitution on this compound is expected to occur almost exclusively at the C3 position. Should the C3 position be blocked, substitution may then occur at other positions, influenced by the secondary directing effects of the ethoxy group.
| Reaction Type | Primary Site of Substitution | Influencing Factors |
| General Electrophilic Attack | C3 | The indole nitrogen's strong directing effect to form a stable cationic intermediate. |
| Attack with C3 Blocked | C2, C4, or C6 | The secondary directing effects of the 5-ethoxy group and steric considerations. |
Halogenation, Nitration, and Sulfonation Studies
While specific studies exclusively on this compound are limited, the reactivity of closely related methoxy-activated indoles provides a strong basis for predicting its behavior. chim.it
Halogenation: The halogenation of electron-rich indoles proceeds readily. Enzymatic halogenation has been demonstrated on various indole derivatives, including those with electron-donating substituents like a 5-methoxy group, yielding monobrominated products with high efficiency. nih.gov For this compound, treatment with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent is expected to yield the corresponding 3-halo derivative regioselectively.
Nitration: Nitration of activated indoles must be conducted under mild conditions to avoid oxidation and polymerization. Reagents such as benzyl (B1604629) nitrate (B79036) with a Lewis acid catalyst or acetyl nitrate can be employed to introduce a nitro group at the C3 position.
Sulfonation: Sulfonation can be achieved using a mild sulfonating agent like a sulfur trioxide-pyridine complex or chlorosulfonic acid at low temperatures. This reaction is also expected to yield the 3-sulfonic acid derivative as the major product.
Carbon-Carbon Bond Forming Reactions
The nucleophilic character of the indole ring and its halogenated derivatives allows for a variety of carbon-carbon bond-forming reactions, which are fundamental for synthesizing more complex molecular architectures.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) Involving Indole Nucleophiles
Cross-coupling reactions are powerful tools for forming C-C bonds, but they typically require an organohalide component. mdpi.com Therefore, halogenated derivatives of this compound (e.g., 3-bromo-5-ethoxy-1-methyl-1H-indole) are essential precursors for these transformations.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A 3-halo-5-ethoxy-1-methyl-1H-indole could be coupled with various alkenes to introduce a vinyl group at the C3 position. researchgate.net
Suzuki Reaction: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. organic-chemistry.orglibretexts.orgharvard.edu A halogenated this compound can be reacted with a variety of aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl linkages at the site of halogenation. nih.govtcichemicals.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method would be effective for introducing an alkynyl substituent onto the indole core of this compound from its corresponding halide. nih.gov
| Coupling Reaction | Halogenated Indole Substrate | Coupling Partner | Resulting C-C Bond |
| Heck | 3-Halo-5-ethoxy-1-methyl-1H-indole | Alkene (e.g., R-CH=CH₂) | Indole-C₃-CH=CH-R |
| Suzuki | 3-Halo-5-ethoxy-1-methyl-1H-indole | Boronic Acid (e.g., R-B(OH)₂) | Indole-C₃-R (R=Aryl, Vinyl) |
| Sonogashira | 3-Halo-5-ethoxy-1-methyl-1H-indole | Terminal Alkyne (e.g., R-C≡CH) | Indole-C₃-C≡C-R |
Alkylation and Acylation of the Indole Nucleus
Direct functionalization of the indole C-H bonds is also a viable strategy for forming C-C bonds.
Alkylation: The indole nucleus can act as a nucleophile in alkylation reactions. Friedel-Crafts alkylation can introduce alkyl groups, though it can be prone to overalkylation and rearrangement. More controlled methods, such as palladium-catalyzed C-H activation, have been developed for the regioselective alkylation of indoles, often at the C2 position. amazonaws.com The reaction of 5-methoxy-1-methyl-1H-indole with ethyl acetoacetate (B1235776) in the presence of indium(III) chloride has been shown to result in a cyclized product, demonstrating a complex alkylation-acylation sequence. nih.gov
Acylation: Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is an effective method for introducing an acyl group onto the indole ring. Given the high reactivity of the C3 position in this compound, acylation is expected to proceed smoothly at this site. The N-methyl group prevents competitive N-acylation. beilstein-journals.org
Functional Group Transformations of the Ethoxy and N-Methyl Substituents
The ethoxy and N-methyl groups themselves can be targets for chemical modification, providing pathways to other valuable indole derivatives.
Ethoxy Group Transformation: The primary transformation for the aryl ethoxy group is ether cleavage to yield the corresponding phenol. This O-de-ethylation can be accomplished using strong protic acids such as HBr or Lewis acids like boron tribromide (BBr₃). This would convert this compound into 5-hydroxy-1-methyl-1H-indole, a versatile intermediate for further functionalization. The demethylation of analogous aryl methyl ethers is a well-established process. wikipedia.org
N-Methyl Group Transformation: The N-methyl group can be removed through N-demethylation. wikipedia.org This transformation is important in natural product synthesis and modification. Various chemical methods exist, including the Von Braun reaction or the use of certain oxidizing agents. Additionally, microbiological methods for the N-demethylation of indole alkaloids have been reported, offering a milder alternative. google.com Successful demethylation would yield 5-ethoxy-1H-indole, providing a scaffold for introducing different substituents at the nitrogen position. Conversely, the N-methylation of an N-H indole using reagents like dimethyl carbonate is a practical and environmentally safer method for installing the methyl group. acs.orgst-andrews.ac.uk
Cyclization and Ring-Closing Reactions to Form Fused Heterocycles
The indole scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For this compound, cyclization reactions would likely involve the participation of the indole nucleus, particularly the electron-rich C2 and C3 positions, with suitably functionalized side chains introduced at these or other positions.
One plausible strategy involves the introduction of a side chain at the C3 position that contains an electrophilic center, which can then undergo an intramolecular electrophilic substitution with the C2 or C4 position of the indole ring. The presence of the electron-donating ethoxy group at the 5-position would enhance the nucleophilicity of the benzene (B151609) portion of the indole ring, potentially favoring cyclization at the C4 position.
A notable example with a similar substrate is the reaction of 5-methoxy-1-methyl-1H-indole with ethyl acetoacetate in the presence of indium(III) chloride, which leads to the formation of a cyclopenta[b]indole (B15071945) derivative. nih.gov This reaction proceeds through a series of steps initiated by the substitution at the C3 position of the indole. A similar reaction pathway could be envisioned for this compound, given the electronic similarity between the methoxy (B1213986) and ethoxy groups.
| Reactant | Reagent | Catalyst | Product | Fused Ring System |
| 5-methoxy-1-methyl-1H-indole | Ethyl acetoacetate | Indium(III) chloride | (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-methoxy-1,4-dimethylcyclopent[b]indole-1-acetate | Cyclopenta[b]indole |
This table is based on the reactivity of a closely related compound and is predictive for this compound.
Mechanistic Investigations of Reaction Pathways
The mechanisms of indole derivatization reactions are a subject of ongoing research, with both experimental and computational methods providing valuable insights. For this compound, mechanistic investigations would focus on understanding the regioselectivity of its reactions and the nature of the transition states involved.
Transition State Analysis in Indole Derivatization
Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products. acs.org For the derivatization of this compound, transition state analysis would be crucial in predicting the preferred reaction pathways.
For instance, in electrophilic substitution reactions, which are characteristic of indoles, the stability of the Wheland intermediate (also known as the σ-complex) determines the regioselectivity. The electron-donating 5-ethoxy group would stabilize the positive charge in the intermediate formed by attack at the C4 and C6 positions, while the pyrrole ring's inherent reactivity favors substitution at C3. DFT calculations could quantify the activation barriers for substitution at different positions, providing a rationale for the observed or predicted regioselectivity.
Role of Catalysts and Reaction Conditions
Catalysts play a pivotal role in directing the outcome of indole derivatization reactions. Both acid and transition-metal catalysts are commonly employed.
Acid Catalysis: In reactions such as the Pictet-Spengler reaction or Friedel-Crafts acylation, acid catalysts are used to activate either the indole nucleus or the electrophile. For this compound, the choice of acid catalyst and reaction conditions (temperature, solvent) would be critical to control the extent of reaction and prevent potential side reactions such as polymerization or degradation.
Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have enabled a wide range of C-H functionalization and cross-coupling reactions on the indole core. mdpi.com For this compound, these methods could be employed to introduce various substituents at specific positions, leading to the synthesis of complex fused heterocycles. The mechanism of these reactions often involves oxidative addition, reductive elimination, and other fundamental organometallic steps. The ligand environment around the metal center is a key determinant of the reaction's efficiency and selectivity.
| Catalysis Type | Catalyst Example | Potential Application for this compound | Mechanistic Role of Catalyst |
| Acid Catalysis | Indium(III) chloride | Cyclization with β-ketoesters | Lewis acid activation of the carbonyl group |
| Transition-Metal Catalysis | Palladium(II) acetate | C-H arylation | Facilitates oxidative addition and reductive elimination |
| Transition-Metal Catalysis | Rhodium(III) complexes | C-H activation and annulation | Formation of a metallacyclic intermediate |
Computational and Theoretical Studies of 5 Ethoxy 1 Methyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. For indole (B1671886) derivatives, these calculations can elucidate aspects of their structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within a molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
While specific DFT studies detailing the electronic structure and molecular orbital analysis of 5-ethoxy-1-methyl-1H-indole are not extensively available in the reviewed literature, DFT has been employed in studies of related indole compounds. For instance, in the context of electrochemical C-3 formylation of indoles, DFT calculations were used to support the formation of an indole radical cation as a key intermediate in the reaction mechanism. researchgate.net Such studies underscore the utility of DFT in elucidating reaction pathways involving indole derivatives.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption maxima, and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
For the broader class of indole derivatives, theoretical investigations have been conducted to understand how molecular interactions affect their spectral characteristics. researchgate.net However, detailed computational predictions of the NMR, UV-Vis, and IR spectra specific to this compound are not readily found in the current scientific literature.
Reactivity Site Prediction via Electrostatic Potential (ESP) Maps
Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule, which are useful for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For the general indole structure, the highest electron density is typically located on the pyrrole (B145914) ring, making it a target for electrophiles. While specific ESP maps for this compound are not published, it is expected that the ethoxy group at the 5-position would influence the electron distribution on the benzene (B151609) ring, potentially modulating its reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. Atom-centered density matrix propagation (ADMP) is a type of MD simulation that can be used to explore the potential energy surface of a molecule and identify its stable conformations.
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational chemistry can be used to investigate the thermodynamics and kinetics of chemical reactions, providing information on reaction energies, activation barriers, and reaction rates. Such studies are crucial for understanding the feasibility and mechanism of chemical transformations.
Research on other indole derivatives has utilized high-level quantum-chemical methods to determine their thermochemical properties, such as enthalpies of formation. hbku.edu.qaacs.org These studies are important for applications like hydrogen storage, where the thermodynamics of hydrogenation and dehydrogenation of indole derivatives are critical. hbku.edu.qaacs.org While the kinetics of reactions involving various indole derivatives have been a subject of interest, mdpi.comsemanticscholar.orgnih.gov specific thermodynamic and kinetic studies on the reaction pathways of this compound are not detailed in the available literature.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecules and their complexes. NCI analysis, often performed using tools like Reduced Density Gradient (RDG) plots, helps to visualize and characterize these weak interactions.
Theoretical investigations of indole have employed DFT to study its non-covalent interactions with other molecules, such as dichloromethane. researchgate.netnih.gov These studies have provided evidence for hydrogen bonding and other weak interactions. nih.gov In the context of organocatalysis, non-covalent interactions involving the indole moiety, such as π-stacking and CH/π interactions, have been shown to be important for stereoselectivity. acs.org For this compound, NCI analysis could reveal how the ethoxy and methyl substituents influence its intermolecular interactions, but specific NCI analyses for this compound are not currently published.
Potential Applications in Materials Science and Advanced Technologies
Role as a Precursor in Polymer Chemistry (e.g., Conducting Polymers)
The electrochemical polymerization of indole (B1671886) and its derivatives has been a subject of study for the development of conducting polymers. These polymers are of interest due to their potential applications in electronic devices, sensors, and corrosion protection. The polymerization of indoles typically proceeds through an oxidative coupling mechanism, and the electronic properties of the resulting polymer can be tuned by the substituents on the indole ring.
While there is no specific research detailing the polymerization of 5-ethoxy-1-methyl-1H-indole, it is plausible that this compound could serve as a monomer for the synthesis of a conducting polymer. The electron-donating ethoxy group at the 5-position would likely influence the oxidation potential of the monomer and the electronic properties of the resulting polymer. The methyl group at the 1-position would prevent N-H bond cleavage, potentially leading to a more defined polymer structure compared to N-unsubstituted indoles.
Table 1: Potential Influence of Substituents on the Polymerization of Indole Derivatives
| Substituent Position | Substituent Type | Potential Effect on Polymerization and Polymer Properties |
| 5-position | Electron-donating (e.g., ethoxy) | Lower oxidation potential of the monomer, increased electron density of the polymer backbone, potential for higher conductivity. |
| 1-position | Alkyl (e.g., methyl) | Blocks N-H reactivity, potentially leading to a more regular polymer chain and influencing solubility and processability. |
Integration into Organic Electronic Devices (e.g., OLEDs)
Indole derivatives have been investigated as components of organic light-emitting diodes (OLEDs) due to their charge-transporting and luminescent properties. The indole scaffold can be incorporated into larger molecular structures that serve as hole-transporting materials, electron-transporting materials, or emissive materials within an OLED device. The performance of these materials is highly dependent on their molecular structure and the nature of their substituents.
Although no studies have specifically reported the use of this compound in OLEDs, its electronic properties suggest it could be a candidate for further investigation. The electron-rich nature of the indole ring, enhanced by the ethoxy group, could facilitate hole transport. Further functionalization of the molecule would likely be necessary to optimize its properties for a specific role within an OLED.
Development of Fluorescent Probes and Dyes for Research Applications (Non-biological)
The intrinsic fluorescence of the indole ring system is a well-known phenomenon, with the emission properties being sensitive to the local environment and the presence of substituents. This has led to the development of various indole-based fluorescent probes for a range of applications. The photophysical properties of indole derivatives, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be systematically tuned through chemical modification.
Currently, there is a lack of specific data on the fluorescent properties of this compound. However, based on general trends observed for substituted indoles, the ethoxy group at the 5-position is expected to cause a red-shift in both the absorption and emission spectra compared to the parent indole. The methyl group at the 1-position is not expected to have a significant impact on the primary photophysical properties but may influence the molecule's solubility and interactions with its environment.
Table 2: Predicted Photophysical Properties of this compound Based on General Indole Derivatives
| Property | Predicted Characteristic | Rationale |
| Absorption Maximum (λabs) | Red-shifted compared to indole | Electron-donating effect of the 5-ethoxy group. |
| Emission Maximum (λem) | Red-shifted compared to indole | Electron-donating effect of the 5-ethoxy group. |
| Fluorescence Quantum Yield | Dependent on solvent and molecular rigidity | General characteristic of indole derivatives. |
| Stokes Shift | Moderate | Typical for many simple indole derivatives. |
Use as a Building Block for Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The indole ring can participate in various non-covalent interactions, including hydrogen bonding (if the N-H is present), π-π stacking, and cation-π interactions. These interactions can be exploited to construct well-defined supramolecular assemblies.
Analytical Methodologies for Research and Chemical Process Monitoring
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 5-ethoxy-1-methyl-1H-indole from reaction mixtures, byproducts, and potential degradants. The choice of technique depends on the specific analytical goal, such as purity assessment or real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, particularly in the context of stability-indicating assays. chromatographyonline.comchromatographyonline.com The development of a robust HPLC method is a multi-step process aimed at achieving a high degree of accuracy, precision, and specificity.
The initial phase of method development involves selecting the appropriate chromatographic mode. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the most suitable choice. chromatographyonline.com This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases.
Method development proceeds by optimizing several key parameters to ensure adequate separation of the target compound from any impurities or degradation products. chromatographyonline.com These parameters include the mobile phase composition (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (which can influence the retention of ionizable impurities), the column temperature, and the flow rate. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation for samples containing compounds with a wide range of polarities. chromatographyonline.com
Detection is commonly performed using an ultraviolet (UV) detector, specifically a photodiode array (PDA) detector, which can monitor absorbance across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for this compound and provides information about the purity of the chromatographic peak.
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 225 nm |
| Injection Volume | 10 µL |
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment and identification of trace impurities. This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.comsemanticscholar.org
In GC, the sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column containing the stationary phase. semanticscholar.org Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.
As the separated components elute from the GC column, they enter the mass spectrometer. Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of this compound, while the fragmentation pattern provides structural information that confirms its identity. The purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks.
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | 40-400 m/z |
Thin-Layer Chromatography (TLC) is an invaluable technique for rapidly and efficiently monitoring the progress of chemical reactions in real-time. rsc.orgchemistryhall.comlibretexts.org Its simplicity, speed, and low cost make it a staple in synthetic chemistry labs for determining when a reaction is complete. libretexts.org
To monitor a reaction producing this compound, a small aliquot of the reaction mixture is taken at various time intervals and spotted onto a TLC plate alongside spots of the starting materials. libretexts.orgyoutube.com The plate, typically silica (B1680970) gel, is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com
The progress of the reaction is visualized, often under UV light, by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. libretexts.org The product, this compound, will have a different retention factor (Rf) value than the reactants due to differences in polarity. An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. youtube.com
| Compound | Hypothetical Rf Value (e.g., in 4:1 Hexanes:Ethyl Acetate) | Observation Over Time |
|---|---|---|
| Starting Material (e.g., 5-ethoxy-1H-indole) | 0.45 | Spot intensity decreases over time |
| This compound (Product) | 0.60 | Spot appears and intensifies over time |
Spectrophotometric Quantification Methods (UV-Vis) for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of this compound in a solution. researchgate.net This technique is based on the principle that molecules with chromophores, such as the indole (B1671886) ring system, absorb light at specific wavelengths in the UV-Vis spectrum.
The relationship between absorbance and concentration is described by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net
To quantify the concentration of this compound, a calibration curve is first established. This is done by preparing a series of standard solutions of the compound at known concentrations in a suitable solvent (one that does not absorb at the analytical wavelength, such as ethanol (B145695) or methanol). The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line passing through the origin. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. researchgate.net
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1.0 | 0.110 |
| 2.5 | 0.275 |
| 5.0 | 0.550 |
| 7.5 | 0.825 |
| 10.0 | 1.100 |
Electrochemical Characterization in Solution
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to characterize the redox properties of this compound in solution. These techniques provide valuable information about the compound's oxidation and reduction potentials, which can be relevant to its chemical reactivity, stability, and potential applications in materials science or as a redox mediator.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) is subjected to a linearly swept potential between two limits at a working electrode (such as glassy carbon). The resulting current is measured and plotted against the applied potential.
The resulting voltammogram can reveal the potentials at which this compound is oxidized or reduced. The indole nucleus is known to be susceptible to oxidation. The presence of the electron-donating ethoxy and methyl groups would be expected to influence these potentials. The reversibility of the redox processes can also be assessed from the shape of the voltammetric waves and the separation between the anodic and cathodic peak potentials. mdpi.com This characterization helps in understanding the electronic properties and potential electrochemical behavior of the molecule. mdpi.com
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Solvent/Electrolyte | 0.1 M TBAP in Acetonitrile |
| First Oxidation Potential (Epa) | +0.85 V vs. Ag/AgCl |
| Process Character | Irreversible |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The classical Fischer indole (B1671886) synthesis remains a cornerstone for creating the indole core, but its traditional reliance on harsh acidic conditions and high temperatures presents environmental and safety concerns. Future research should prioritize the development of greener and more sustainable synthetic pathways to 5-ethoxy-1-methyl-1H-indole.
Recent advancements in mechanochemistry offer a promising, solvent-free alternative for the Fischer indolisation. rsc.orgunica.it This approach, which uses mechanical force to drive chemical reactions, could be adapted for the synthesis of this compound, significantly reducing solvent waste. Another avenue for sustainable synthesis involves the use of environmentally benign solvents like water or bio-based solvents in combination with milder acid catalysts. researchgate.net Furthermore, exploring one-pot, multicomponent reactions could streamline the synthesis, improving atom economy and reducing the number of purification steps required. rsc.orgdergipark.org.tr The development of catalytic systems, potentially using earth-abundant metals or magnetic nanoparticles, could also lead to more efficient and recyclable synthetic processes. researchgate.net
| Sustainable Synthetic Approach | Potential Advantages | Key Research Focus |
| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, potentially faster reaction times. | Optimization of milling conditions (frequency, ball size) and solid-state catalysts. |
| Green Solvents | Use of water, ethanol (B145695), or deep eutectic solvents to replace hazardous organic solvents. | Catalyst development for efficient reaction in aqueous or bio-based media. |
| Multicomponent Reactions | Increased atom economy, reduced waste, and fewer synthetic steps. | Design of novel reaction cascades that incorporate the ethoxy and methyl functionalities in a single step. |
| Novel Catalysis | Use of reusable and less toxic catalysts, such as magnetic nanoparticles or earth-abundant metals. | Development of catalysts that are stable, efficient, and easily separable from the reaction mixture. |
Exploration of Less-Utilized Reactivity Profiles
The reactivity of the indole nucleus is well-established, with a preference for electrophilic substitution at the C3 position. However, the functionalization of other positions on the indole ring, particularly the less reactive C4-C7 positions of the benzene (B151609) core, remains a significant challenge and a fertile ground for future research. chim.itacs.orgnih.gov
Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the indole scaffold. rsc.org Future studies could focus on developing regioselective C-H activation methods for this compound, which would bypass the need for pre-functionalized starting materials and allow for the synthesis of novel derivatives with unique electronic and steric properties. The directing-group strategy, where a functional group on the indole nitrogen guides the catalyst to a specific C-H bond, could be particularly useful for achieving site-selectivity. acs.orgnih.gov
Another underexplored area is the participation of the indole core in cycloaddition reactions. While some examples of dearomative [3+2] and [4+2] cycloadditions of indoles have been reported, the potential of this compound in such transformations is largely unknown. uchicago.edudigitellinc.comacs.orgresearchgate.netrsc.org These reactions could provide rapid access to complex, three-dimensional structures with potential biological activity.
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and structural properties of molecules. rsc.orgchemrxiv.orgsemanticscholar.orgnih.govnih.govmdpi.comresearchgate.net For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic structure, and spectroscopic properties.
By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the electronic transition energies and redox potentials of the molecule. rsc.org This information is crucial for designing applications in organic electronics and for understanding its reactivity. Computational studies can also be used to investigate the effect of the ethoxy and methyl substituents on the electron density distribution of the indole ring, which can help in predicting the regioselectivity of chemical reactions. chemrxiv.orgnih.gov Furthermore, time-dependent DFT (TD-DFT) can be employed to simulate the absorption and emission spectra, aiding in the design of novel fluorescent materials. nih.gov
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electron density distribution. | Predicting reactivity, understanding electronic structure, designing new reactions. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Designing fluorescent probes and materials for organic light-emitting diodes (OLEDs). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with biological macromolecules. | Virtual screening for potential drug discovery applications. |
Integration of this compound into Emerging Nanoscience Technologies
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for incorporation into nanoscience technologies. nih.gov Future research could explore the use of this compound as a building block for the synthesis of novel nanomaterials.
For instance, indole-containing compounds have been investigated for their potential in drug delivery systems. nih.govcitedrive.com Nanoparticles functionalized with this compound could be designed for targeted drug delivery, leveraging the potential biological activity of the indole core. Additionally, the fluorescent properties of some indole derivatives suggest their potential use as fluorescent probes for bioimaging applications. The synthesis of quantum dots or other nanoparticles capped with this compound could lead to new tools for cellular and molecular imaging. The automated synthesis of indole derivatives on a nanoscale has also been explored, which could accelerate the discovery of new materials with tailored properties. rug.nlnih.gov
Design of Novel Functional Materials Based on the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry and has also found applications in materials science. pcbiochemres.com The incorporation of this compound into polymers could lead to the development of novel functional materials with interesting optical and electronic properties. rsc.orgrsc.orgresearchgate.netnih.gov
Indole-based polymers have been investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.govwikipedia.orgmdpi.com The electron-rich nature of the indole ring makes it a good hole-transporting material. The specific substituents on this compound could be tuned to optimize the electronic properties of the resulting polymers for specific applications. For example, the synthesis of conjugated polymers containing the this compound unit could lead to new materials for organic solar cells. Furthermore, the development of indole-based polymers with high thermal stability and good mechanical properties could open up new applications in areas such as coatings and advanced composites. rsc.orgnih.gov
Q & A
Q. What are the standard synthetic routes and purification methods for 5-ethoxy-1-methyl-1H-indole?
The synthesis typically involves introducing ethoxy and methyl groups onto the indole core. A common approach is nucleophilic substitution using 5-hydroxy-1-methylindole with ethyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 v/v) to isolate the product . For higher yields, reaction optimization (e.g., temperature control at 0–5°C) and solvent selection (e.g., DMF or dichloromethane) are critical .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm and methyl groups at δ ~3.3 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement, with key metrics like R-factor (<0.05) and bond-length accuracy (mean σ = 0.003 Å) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular ion peaks (e.g., m/z 189.1154 [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from variations in catalysts, solvents, or temperature. For example, iodine-catalyzed electrophilic substitutions (Table 1, ) show yield differences under MeCN vs. CHCl. To address this:
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound derivatives?
SAR studies involve:
- Molecular Docking : Computational modeling against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities .
- QSAR Analysis : Regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC values) .
- Synthetic Modifications : Introducing halogens or sulfonyl groups to assess steric/electronic effects on activity .
Q. How can crystallization challenges for this compound derivatives be mitigated?
Poor crystallization may result from flexible side chains or impurities. Solutions include:
- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation.
- Seeding : Introduce microcrystals of analogous compounds (e.g., 5-methoxyindole derivatives) .
- Temperature Gradients : Gradual cooling from 90°C to room temperature to enhance crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
